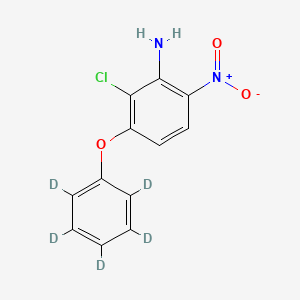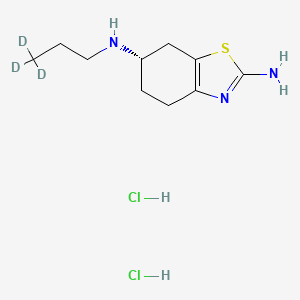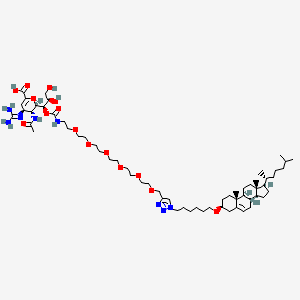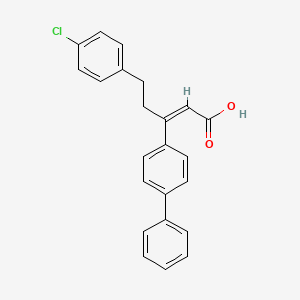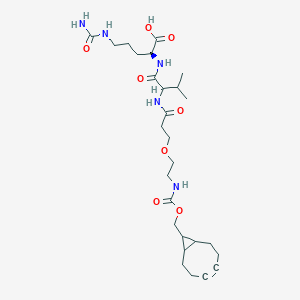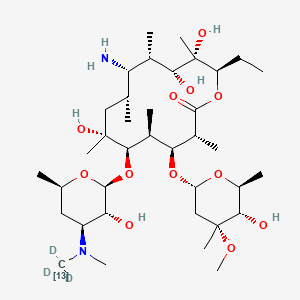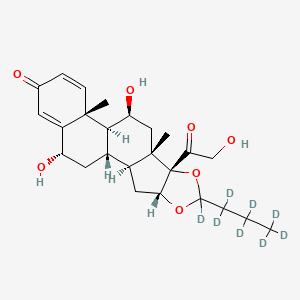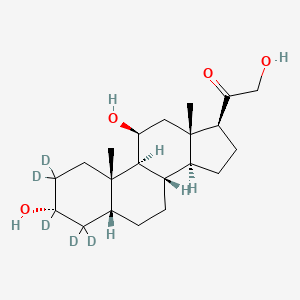
TF-3-G-cThea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TF-3-G-cThea is a storage-related marker compound found in black tea. It is a type of theaflavin, which are polyphenolic compounds formed during the fermentation of tea leaves. The compound has a molecular weight of 827.74 and a chemical formula of C42H37NO17 .
Preparation Methods
The synthesis of TF-3-G-cThea involves enzymatic oxidation of tea polyphenols. The optimal conditions for enzymatic synthesis include a pH of 5.5, a reaction time of 150 minutes, a substrate concentration of 6.0 mg/mL, and a reaction temperature of 20°C . Industrial production methods typically involve the use of polyphenol oxidase enzymes to catalyze the oxidation of catechins, which are the main substrates for the synthesis of theaflavins .
Chemical Reactions Analysis
TF-3-G-cThea undergoes various chemical reactions, including oxidation and substitution reactions. Common reagents used in these reactions include polyphenol oxidase and other oxidizing agents. The major products formed from these reactions are different types of theaflavins, such as theaflavin-3,3’-digallate .
Scientific Research Applications
TF-3-G-cThea has several scientific research applications. It is used as a marker compound to study the storage quality of black tea . In addition, theaflavins, including this compound, have been studied for their potential health benefits, such as antioxidant, anti-inflammatory, and anticancer properties . They are also used in research related to food science and nutrition .
Mechanism of Action
The mechanism of action of TF-3-G-cThea involves its interaction with various molecular targets and pathways. For example, theaflavin-3,3’-digallate, a related compound, has been shown to activate the PKCδ/aSMase signaling pathway, which plays a role in inhibiting the growth of prostate cancer cells . The exact molecular targets and pathways for this compound are still being studied, but it is believed to have similar mechanisms of action as other theaflavins .
Comparison with Similar Compounds
TF-3-G-cThea is similar to other theaflavins, such as theaflavin-3,3’-digallate and theaflavin-3’-gallate . These compounds share similar chemical structures and are formed during the fermentation of tea leaves. this compound is unique in its specific role as a storage-related marker compound in black tea . Other similar compounds include epigallocatechin gallate (EGCG) and epicatechin gallate (ECG), which are also polyphenolic compounds found in tea .
Properties
Molecular Formula |
C42H37NO17 |
|---|---|
Molecular Weight |
827.7 g/mol |
IUPAC Name |
[(3R)-8-(1-ethyl-5-oxopyrrolidin-2-yl)-5,7-dihydroxy-2-[3,4,6-trihydroxy-5-oxo-8-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-1-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C42H37NO17/c1-2-43-22(3-4-33(43)53)35-25(47)14-24(46)21-13-32(59-42(57)16-7-26(48)36(54)27(49)8-16)40(60-41(21)35)19-11-29(51)38(56)34-18(19)5-15(6-28(50)37(34)55)39-30(52)12-20-23(45)9-17(44)10-31(20)58-39/h5-11,14,22,30,32,39-40,44-49,51-52,54,56H,2-4,12-13H2,1H3,(H,50,55)/t22?,30?,32-,39?,40?/m1/s1 |
InChI Key |
JQIBAGXCSIEVKW-ZSOOZBGXSA-N |
Isomeric SMILES |
CCN1C(CCC1=O)C2=C(C=C(C3=C2OC([C@@H](C3)OC(=O)C4=CC(=C(C(=C4)O)O)O)C5=CC(=C(C6=C5C=C(C=C(C6=O)O)C7C(CC8=C(C=C(C=C8O7)O)O)O)O)O)O)O |
Canonical SMILES |
CCN1C(CCC1=O)C2=C(C=C(C3=C2OC(C(C3)OC(=O)C4=CC(=C(C(=C4)O)O)O)C5=CC(=C(C6=C5C=C(C=C(C6=O)O)C7C(CC8=C(C=C(C=C8O7)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] octadecanoate](/img/structure/B12420682.png)

